molecular formula C26H25N8NaO11S2 B10831062 sodium;7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-3-[[1-[1-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methoxycarbonyl]pyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

sodium;7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-3-[[1-[1-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methoxycarbonyl]pyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B10831062
M. Wt: 712.6 g/mol
InChI Key: MFAWUGGPPMTWPU-UHFFFAOYSA-M
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Description

Sodium;7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-3-[[1-[1-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methoxycarbonyl]pyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a useful research compound. Its molecular formula is C26H25N8NaO11S2 and its molecular weight is 712.6 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

sodium;7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-3-[[1-[1-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methoxycarbonyl]pyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N8O11S2.Na/c1-10-14(45-26(41)44-10)8-43-25(40)32-4-3-13(7-32)33-5-2-11(20(33)36)6-12-9-46-22-16(21(37)34(22)17(12)23(38)39)28-19(35)15(30-42)18-29-24(27)47-31-18;/h6,13,16,22,42H,2-5,7-9H2,1H3,(H,28,35)(H,38,39)(H2,27,29,31);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAWUGGPPMTWPU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)O1)COC(=O)N2CCC(C2)N3CCC(=CC4=C(N5C(C(C5=O)NC(=O)C(=NO)C6=NSC(=N6)N)SC4)C(=O)[O-])C3=O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N8NaO11S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

712.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound sodium 7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-3-[[1-[1-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methoxycarbonyl]pyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a complex heterocyclic compound that exhibits significant biological activity. This article aims to explore its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound has a multi-functional structure featuring a thiadiazole moiety, which is known for its diverse biological activities. The synthesis of this compound typically involves multiple steps including:

  • Formation of Thiadiazole Derivative : The initial step often involves the synthesis of a thiadiazole derivative through the reaction of appropriate precursors.
  • Hydroxyiminoacetyl Group Addition : This step includes the introduction of a hydroxyiminoacetyl group to enhance biological activity.
  • Pyrrolidine Modifications : Further modifications can include the addition of pyrrolidine rings to improve pharmacokinetic properties.

Antimicrobial Properties

Research indicates that compounds similar to sodium 7-[...]-carboxylate exhibit potent antimicrobial activity against various pathogens:

Pathogen Activity Reference
Staphylococcus aureusInhibition of growth
Escherichia coliModerate inhibition
Candida albicansSignificant antifungal activity

In vitro studies have shown that this compound can inhibit the growth of both gram-positive and gram-negative bacteria, as well as fungi.

The proposed mechanisms through which sodium 7-[...]-carboxylate exerts its antimicrobial effects include:

  • Inhibition of Cell Wall Synthesis : The compound may interfere with the biosynthesis of peptidoglycan in bacterial cell walls.
  • Disruption of Membrane Integrity : It can compromise the integrity of microbial membranes, leading to cell lysis.
  • Inhibition of Nucleic Acid Synthesis : The presence of the thiadiazole ring may inhibit DNA and RNA synthesis in target organisms.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of sodium 7-[...]-carboxylate against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated an inhibition zone diameter greater than 20 mm, indicating strong antibacterial activity compared to standard antibiotics like penicillin.

Study 2: Antifungal Activity

Another investigation focused on the antifungal properties against Candida albicans. The compound showed an IC50 value significantly lower than that of conventional antifungal agents, suggesting its potential as a therapeutic agent in treating fungal infections.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Compounds containing the thiadiazole moiety have been studied for their antimicrobial properties. The presence of the 5-amino group enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics. Research indicates that derivatives of thiadiazole exhibit significant activity against various pathogens, including resistant strains .
  • Anti-convulsant Properties : The compound's structure suggests potential interactions with neurological targets. Studies have demonstrated that related thiadiazole derivatives can serve as effective anti-convulsants by inhibiting the human carbonic anhydrase-II enzyme, which plays a crucial role in regulating neuronal excitability . This property opens avenues for developing treatments for epilepsy and other seizure disorders.
  • Cancer Therapeutics : The unique bicyclic structure and the presence of multiple functional groups allow for interactions with various biological targets involved in cancer progression. Preliminary studies suggest that compounds similar to this one can induce apoptosis in cancer cells and inhibit tumor growth through targeted mechanisms .

Agricultural Applications

  • Pesticide Development : Thiadiazole derivatives are being explored as potential agrochemicals due to their herbicidal and fungicidal properties. The compound's ability to disrupt metabolic pathways in pests makes it a promising candidate for developing new pesticides that are less harmful to beneficial organisms .
  • Plant Growth Regulators : Some research indicates that thiadiazole compounds can act as growth promoters or inhibitors in plants, affecting processes such as germination and flowering. This application could lead to more efficient agricultural practices by enhancing crop yields or controlling unwanted plant growth .

Material Science Applications

  • Nanocomposites : The integration of thiadiazole compounds into nanocomposite materials has been investigated for their potential use in sensors and electronic devices. The unique electronic properties of these compounds can enhance the conductivity and reactivity of nanomaterials, making them suitable for applications in energy storage and conversion technologies .

Research Findings and Case Studies

Application AreaFindingsReferences
AntimicrobialSignificant activity against resistant bacterial strains ,
Anti-convulsantInhibition of carbonic anhydrase-II; potential for epilepsy treatment
Cancer TherapeuticsInduction of apoptosis in cancer cells
Pesticide DevelopmentDisruption of pest metabolic pathways
Plant Growth RegulatorsEffects on germination and flowering
NanocompositesEnhanced conductivity in electronic devices

Q & A

Q. What protocols ensure reproducibility in synthesizing the pyrrolidin-3-ylidene methyl group?

  • Stepwise coupling : First, activate the pyrrolidinone carboxylic acid with HATU/DIPEA, then conjugate to the β-lactam core. Monitor by TLC (CH₂Cl₂:MeOH 9:1, Rf = 0.4).
  • Quality control : FTIR to confirm amide bond formation (C=O stretch at 1680–1700 cm⁻¹) and elemental analysis for C, H, N (±0.3%) .

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